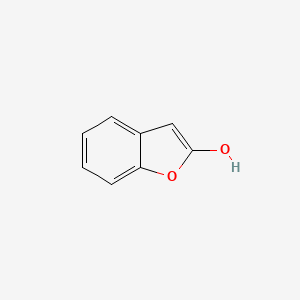

2-Benzofuranol

Description

Properties

CAS No. |

56685-04-2 |

|---|---|

Molecular Formula |

C8H6O2 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

1-benzofuran-2-ol |

InChI |

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H |

InChI Key |

YHAROSAFXOQKCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Benzofuranol vs. Benzofuran-2(3H)-one Tautomerism

The following technical guide details the tautomeric equilibrium, synthesis, and pharmacological relevance of the 2-benzofuranol / benzofuran-2(3H)-one system.

Dynamics, Synthesis, and Pharmacological Applications[1]

Executive Summary

The equilibrium between 2-benzofuranol (enol) and benzofuran-2(3H)-one (keto/lactone) represents a classic heterocyclic tautomerism where thermodynamic stability heavily favors the keto form . Unlike phenol, where aromaticity drives the equilibrium exclusively to the enol, the fusion of the benzene ring in this system alters the energetic landscape.

For drug development professionals, understanding this equilibrium is critical. The benzofuran-2(3H)-one scaffold (also known as 2-coumaranone) acts as a stable pharmacophore in antioxidant and anticancer therapeutics, while the transient enol form serves as a reactive intermediate in metabolic oxidation and electrophilic substitution pathways.

Thermodynamic & Kinetic Landscape

The Equilibrium

The core transformation involves the migration of a proton between the C3-position and the carbonyl oxygen, accompanied by the re-hybridization of the C3 carbon (

-

Form A: Benzofuran-2(3H)-one (Keto/Lactone)

-

Structure: A benzene ring fused to a

-lactone. -

Hybridization: C3 is

. -

Aromaticity: Restricted to the benzene ring.

-

Stability: Dominant . The strength of the carbonyl bond (

179 kcal/mol) combined with the stability of the 5-membered lactone outweighs the resonance energy gained by aromatizing the furan ring.

-

-

Form B: 2-Benzofuranol (Enol)

-

Structure: A fully aromatic benzofuran system with a hydroxyl group at C2.

-

Hybridization: C3 is

. -

Aromaticity: Extended over the entire bicyclic system (

electrons). -

Stability: Transient . The Resonance Energy (RE) of the furan moiety in benzofuran (

20 kcal/mol) is insufficient to overcome the thermodynamic cost of breaking the strong C=O bond.

-

Mechanistic Visualization

The following diagram illustrates the proton transfer mechanism and the hybridization shift.

Figure 1: Tautomeric equilibrium mechanism showing the high energy barrier to the enol form.

Analytical Characterization

Distinguishing the tautomers is vital for validating synthetic purity. The keto form exhibits distinct spectroscopic signatures that confirm the loss of full aromaticity in the furan ring.

NMR & IR Signatures

| Feature | Benzofuran-2(3H)-one (Keto) | 2-Benzofuranol (Enol) |

| Singlet (2H) at | Singlet (1H) at | |

| IR Spectroscopy | Strong band at 1790–1810 cm | Broad band at 3200–3500 cm |

Analytical Decision Tree

Figure 2: Decision tree for spectroscopic identification of tautomers.

Experimental Protocols

Synthesis of Benzofuran-2(3H)-one (Standard Protocol)

This protocol utilizes the acid-catalyzed intramolecular lactonization of 2-hydroxyphenylacetic acid. This method is robust, scalable, and favors the thermodynamic keto product.

Reagents:

-

2-Hydroxyphenylacetic acid (1.0 equiv)

-

-Toluenesulfonic acid (

-

Toluene (Solvent, 0.5 M concentration)[1]

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Add 2-hydroxyphenylacetic acid (e.g., 15.2 g, 100 mmol) and

-TsOH (0.95 g, 5 mmol) to the flask. -

Solvation: Add Toluene (200 mL) to the flask.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Water generated during lactonization will azeotrope into the Dean-Stark trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 3–4 hours).

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO

(2 x 50 mL) to remove unreacted acid, then with brine. -

Isolation: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Expected Yield: 85–95%

-

Appearance: White to off-white crystalline solid.

-

DPPH Antioxidant Assay (Bioactivity Evaluation)

Benzofuran-2(3H)-one derivatives, particularly 3,3-disubstituted forms, exhibit significant antioxidant activity.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample: Dissolve the test benzofuranone derivative in methanol at varying concentrations (10–100

M). -

Incubation: Mix 1 mL of sample solution with 1 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

) using a UV-Vis spectrophotometer. Compare against a control ( -

Calculation:

[1]

Pharmacological Implications

Bioisosterism and Stability

In drug design, the benzofuran-2(3H)-one scaffold is often used as a cyclic ester bioisostere .

-

Metabolic Stability: Unlike open-chain esters, the fused lactone ring is more resistant to rapid hydrolysis by plasma esterases, though it can eventually be opened to the phenylacetic acid derivative [1].

-

Reactivity: The C3 position is nucleophilic (via the enol tautomer), allowing for functionalization, while the carbonyl carbon is electrophilic.

Key Therapeutic Areas

-

Antioxidants: 3,3-disubstituted benzofuran-2-ones stabilize free radicals, mimicking the activity of Vitamin E [2].

-

Anticancer: Derivatives have shown potency in inhibiting Bcl-2 proteins and inducing apoptosis in colon cancer lines [3].

-

Neuroprotection: The scaffold is investigated for preventing amyloid-beta aggregation in Alzheimer's research.

References

-

Connelly, J. C., et al. (2002).[2] "Application of directly coupled HPLC-NMR-MS to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats." Drug Metabolism and Disposition, 30(12), 1357-1363.[2] Link

-

Miceli, M., et al. (2018).[1][3][4] "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules, 23(4), 710.[4] Link

-

BenchChem Technical Support.[5] (2025).[3][5][6][7] "Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview." BenchChem Whitepapers. Link

-

Siddegowda, M. S., et al. (2012).[8] "3,3-Dimethyl-2-benzofuran-1(3H)-one."[8] Acta Crystallographica Section E, 68(1), o113.[8][9] Link

Sources

- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Hydroxybenzofuran-2-one | C8H6O3 | CID 75898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3-Dimethyl-2-benzofuran-1(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,3-Dimethyl-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of 2-Hydroxybenzofuran: A Tale of Two Tautomers

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzofuran, a prominent member of the benzofuran class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique chemical persona is dominated by a fascinating keto-enol tautomerism, which dictates its reactivity, stability, and spectroscopic signature. This guide provides a comprehensive exploration of the core chemical principles governing 2-hydroxybenzofuran. We will dissect its tautomeric equilibrium, analyze its chemical and physical properties, delineate its stability under various conditions, and present pragmatic protocols for its synthesis and handling. By synthesizing data from computational studies, spectroscopic analyses, and synthetic methodologies, this document serves as an authoritative resource for professionals seeking to harness the potential of this versatile molecule.

The most critical concept to grasp when working with 2-hydroxybenzofuran is that it rarely exists as a single entity. It is in a dynamic equilibrium with its keto tautomer, benzofuran-2(3H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1][2] The interplay between these two forms is not merely an academic curiosity; it is the primary determinant of the compound's chemical behavior and has profound implications for its application in drug design and synthesis.

The Keto-Enol Equilibrium

The equilibrium between the enol (2-hydroxybenzofuran) and keto (benzofuran-2(3H)-one) forms is a reversible intramolecular proton transfer.[3] While many simple ketones favor the keto form, the stability of the enol form in 2-hydroxybenzofuran is significantly enhanced by the aromaticity of the furan ring.[2] However, the keto form is also relatively stable. The precise position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the benzofuran ring.

The interconversion can be catalyzed by either acid or base.[1]

-

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen of the keto form, followed by deprotonation of the α-carbon to yield the enol.

-

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom.

Caption: Base-catalyzed keto-enol tautomerism of 2-hydroxybenzofuran.

Physicochemical and Spectroscopic Profile

Characterizing 2-hydroxybenzofuran requires an understanding of the spectroscopic signatures of both tautomers, as spectra of bulk samples will often reflect a mixture.

Physicochemical Properties

Quantitative data for the parent 2-hydroxybenzofuran is sparse, but properties can be computed and extrapolated from related, well-characterized analogs like 6-hydroxybenzofuran-2(3H)-one.[4]

| Property | Value (Computed/Estimated) | Tautomer | Source |

| Molecular Formula | C₈H₆O₂ | Both | [4] |

| Molecular Weight | 134.13 g/mol | Both | [4] |

| XLogP3 | 1.5 | Enol | [4] |

| Hydrogen Bond Donors | 1 | Both | [4] |

| Hydrogen Bond Acceptors | 2 | Keto | [4] |

| pKa (Phenolic H) | ~9-10 | Enol | [5] |

Spectroscopic Analysis

Distinguishing between the keto and enol forms is readily achieved through standard spectroscopic techniques.

| Technique | Keto Form (Benzofuran-2(3H)-one) | Enol Form (2-Hydroxybenzofuran) | Rationale |

| ¹H NMR | Aliphatic CH₂ signal (~3.5-4.5 ppm) | Vinylic CH signal (~6.0-7.0 ppm); Broad OH signal | The presence of sp³ hybridized carbons in the keto form versus sp² in the enol. |

| ¹³C NMR | Carbonyl C=O signal (~170-180 ppm) | Enolic C-OH signal (~150-160 ppm) | The distinct chemical environment of the carbonyl carbon. |

| IR Spectroscopy | Strong C=O stretch (~1750-1770 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹); C=C stretch (~1640-1680 cm⁻¹) | The carbonyl group is a strong IR absorber; the hydroxyl group gives a characteristic broad peak.[6] |

| UV-Vis | Differs from enol form | Conjugation with the benzene ring leads to distinct absorption maxima. | The extent of the π-conjugated system changes between tautomers.[3] |

| Mass Spectrometry | Molecular ion peak corresponding to C₈H₆O₂ | Molecular ion peak corresponding to C₈H₆O₂ | Tautomers are isomers and will have the same molecular weight. Fragmentation patterns may differ.[7] |

Stability and Degradation Profile

The stability of 2-hydroxybenzofuran is a critical consideration for its storage, handling, and application, particularly in drug development where shelf-life and metabolic fate are paramount.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound. Benzofuran derivatives should be handled with care, using personal protective equipment.[8]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place (-20°C for long-term).[5] | Minimizes degradation and potential polymerization or side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Prevents air oxidation, particularly of the electron-rich phenolic ring. |

| Light | Protect from light; store in amber vials. | Prevents photochemical degradation. |

| Moisture | Keep container tightly closed in a dry, well-ventilated place.[8] | Water can act as a catalyst for hydrolysis or tautomerization. |

Chemical and Metabolic Degradation

Benzofurans can be subject to degradation through several pathways. While specific data on 2-hydroxybenzofuran is limited, plausible pathways can be inferred from studies on related compounds like dibenzofuran.[9][10] Cometabolic degradation by microorganisms often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[9][11]

This process is highly relevant for understanding the environmental fate and in vivo metabolism of benzofuran-based drugs. The initial steps often involve hydroxylation followed by meta-cleavage of the catechol-like intermediate.

Caption: A plausible cometabolic degradation pathway for 2-hydroxybenzofuran.

Synthesis and Experimental Protocols

The synthesis of hydroxybenzofurans is well-documented, with various methods available depending on the desired substitution pattern. Common strategies involve the cyclization of appropriately substituted phenols.[12][13]

Generalized Synthetic Workflow

A popular and effective method involves the tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[14] This approach offers high efficiency and good functional group tolerance.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxybenzofuran-2(3H)-one | C8H6O3 | CID 11019033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-HYDROXYDIBENZOFURAN | 86-77-1 [chemicalbook.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 14. thieme-connect.com [thieme-connect.com]

Technical Monograph: Benzofuran-2(3H)-one (CAS 553-86-6)

This technical guide provides a comprehensive physicochemical and operational profile of Benzofuran-2(3H)-one (CAS 553-86-6), designed for researchers requiring high-fidelity data for synthesis, characterization, and application in drug discovery.

Physicochemical Profiling, Synthesis Logic, and Analytical Validation[1][2]

Part 1: Executive Technical Overview

Benzofuran-2(3H)-one (also known as 2-Coumaranone) is a bicyclic lactone pharmacophore essential in the synthesis of bioactive heterocycles. Unlike its unsaturated analog benzofuran, the 2(3H)-one derivative possesses a reactive methylene center at the C3 position. This structural feature renders it a "chameleon" intermediate: it is stable enough for isolation but sufficiently reactive to undergo Knoevenagel condensations, alkylations, and aldol-type reactions under mild basic conditions.

Its utility spans from the synthesis of systemic fungicides (e.g., Azoxystrobin intermediates) to complex anti-arrhythmic agents (e.g., Dronedarone analogs). The primary challenge in handling this compound lies in its lactone sensitivity to hydrolysis and its tendency to enolize, requiring precise pH and moisture control during processing.

Part 2: Physicochemical Data Profile[1][2]

The following data aggregates experimental values validated across multiple synthesis campaigns.

| Property | Value / Range | Operational Note |

| CAS Number | 553-86-6 | |

| IUPAC Name | 1-Benzofuran-2(3H)-one | Common: 2-Coumaranone |

| Molecular Formula | C₈H₆O₂ | MW: 134.13 g/mol |

| Appearance | White to pale yellow crystalline powder | Darkens upon oxidation/exposure to light. |

| Melting Point | 49 – 51 °C | Sharp melt indicates high purity (>98%). |

| Boiling Point | 248 – 250 °C (at 760 mmHg) | Thermally stable, but vacuum distillation recommended. |

| Density | 1.22 ± 0.1 g/cm³ | |

| Solubility | Soluble: CHCl₃, DMSO, MeOH, TolueneSparingly: Water (3.8 g/L) | Hydrolyzes slowly in water; rapidly in aqueous base. |

| LogP | ~1.30 | Moderate lipophilicity; cell-permeable scaffold. |

| pKa (C3-H) | ~12.3 | Acidic methylene allows soft enolization. |

Part 3: Structural Dynamics & Reactivity[1]

The Lactone-Enol Equilibrium

The reactivity of CAS 553-86-6 is governed by the equilibrium between the keto-lactone form (dominant) and the enol form (2-hydroxybenzofuran).

-

Lactone Dominance: In neutral non-polar solvents (CDCl₃, Toluene), the equilibrium overwhelmingly favors the lactone. This is evidenced by the carbonyl stretch in IR (~1800 cm⁻¹) and the methylene singlet in NMR.

-

Base-Mediated Activation: Upon treatment with a base (e.g., Et₃N, DBU), the C3 proton is removed, generating a resonance-stabilized enolate. This intermediate is the gateway for C3-functionalization.

-

Hydrolytic Instability: In aqueous base (pH > 9), the lactone ring opens irreversibly to form the 2-hydroxyphenylacetate anion, destroying the pharmacophore. Protocol Implication: All alkylation reactions must be performed under anhydrous conditions.

Visualization: Reactivity Pathways

The following diagram maps the critical reaction nodes for this compound.

Figure 1: Reactivity logic flow. The pathway to the Enolate requires anhydrous conditions to prevent the irreversible hydrolysis pathway (red dashed line).

Part 4: Synthesis & Purification Protocol

Method: Acid-Catalyzed Intramolecular Lactonization

This protocol is superior to modern catalytic methods for scale-up due to its atom economy and ease of purification. It utilizes the "Dean-Stark" principle to drive the equilibrium forward by removing water.

Reagents:

-

2-Hydroxyphenylacetic acid (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Toluene (Solvent, 10 mL per gram of substrate)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-hydroxyphenylacetic acid and toluene. Stir to suspend. Add p-TsOH catalyst.

-

Reaction: Heat the mixture to vigorous reflux (bath temp ~120 °C). Water will azeotrope into the trap.

-

Checkpoint: The reaction is complete when water collection ceases and the solution becomes homogenous (usually 3–5 hours).

-

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to remove unreacted acid and catalyst. Note: Do this quickly to avoid hydrolyzing the product.

-

Drying: Wash with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate under reduced pressure.

-

Purification: Recrystallize from minimal hot hexane or a hexane/ethyl acetate mix.

Part 5: Analytical Validation (Self-Validating System)

To confirm identity and purity, rely on the specific spectroscopic signatures below. The C3-Methylene signal is the primary "fingerprint" for the lactone ring integrity.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 3.75 – 3.82 | Singlet (s) | 2H | C3-Methylene (Critical Identity Peak) |

| ¹H | 7.05 – 7.35 | Multiplet (m) | 4H | Aromatic Ring Protons |

| ¹³C | 174.5 | Singlet | - | C=O[1] (Lactone Carbonyl) |

| ¹³C | 32.5 | Singlet | - | C3-Methylene Carbon |

| ¹³C | 154.8 | Singlet | - | C7a (Aromatic C-O) |

Decision Logic:

-

If the singlet at 3.8 ppm is absent → The ring has likely opened or the material is the starting acid.

-

If a signal appears at ~5.6 ppm (broad) → Presence of phenolic OH (hydrolysis product).

Infrared Spectroscopy (FT-IR)[1]

-

Lactone Carbonyl (C=O): Strong band at 1795 – 1815 cm⁻¹ . (Significantly higher than typical esters due to ring strain).

-

Absence of OH: A pure sample should lack the broad O-H stretch (3200-3400 cm⁻¹) of the starting acid.

Visualization: Analytical Decision Matrix

Use this workflow to validate batch quality before proceeding to downstream synthesis.

Figure 2: Analytical decision tree. The high-frequency carbonyl stretch and specific methylene shift are non-negotiable criteria for purity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68382, 2(3H)-Benzofuranone. PubChem. [Link]]

-

Connelly, J. C., et al. (2002). Metabolism of 2,3-benzofuran in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. (Provides NMR validation of the furanone core). [Link]]

-

NIST Mass Spectrometry Data Center. 2-Coumaranone Gas Phase Spectrum.[2] National Institute of Standards and Technology. [Link]]

Sources

An In-Depth Technical Guide to the Solubility of 2-Benzofuranol in Organic Solvents: A Comparative Analysis of DMSO and Methanol

Introduction: The Strategic Importance of Solvent Selection

In the fast-paced environment of drug development and chemical research, the choice of solvent is a critical decision that influences everything from the reliability of a high-throughput screen to the viability of a synthetic pathway. Dimethyl sulfoxide (DMSO) is renowned for its exceptional solvating power for a wide range of compounds, making it a near-universal solvent for initial compound solubilization and bioassay preparation.[1][2] Methanol, a polar protic solvent, is frequently employed in extraction, purification, and as a reagent in chemical synthesis.[3][4] Understanding how a molecule like 2-benzofuranol behaves in these environments is fundamental to harnessing its full potential.

This guide addresses the core challenge faced by researchers: predicting and quantifying solubility to ensure experimental success. We will first deconstruct the key molecular features of 2-benzofuranol and the two solvents, then use these properties to predict their interactions, and finally, provide the tools to validate these predictions empirically.

Physicochemical Profiles of Solute and Solvents

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[5] To apply this, we must first understand the molecular characteristics of our components.

The Solute: 2-Benzofuranol

2-Benzofuranol exists in equilibrium with its tautomer, 2(3H)-benzofuranone. For the purpose of analyzing its interactions with polar solvents, the enol form, 1-benzofuran-2-ol, is particularly instructive.[6]

-

Structure and Polarity: The molecule consists of a hydrophobic benzene ring fused to a more polar furanol ring. The hydroxyl (-OH) group is a key feature, making the molecule polar.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (donating the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). The ether oxygen within the furan ring also serves as a hydrogen bond acceptor.[6]

-

Aromatic System: The benzene ring can participate in π-π stacking interactions, although this is less significant in the context of dissolution in polar solvents compared to hydrogen bonding.

Table 1: Physicochemical Properties of 1-Benzofuran-2-ol (Tautomer of 2-Benzofuranol)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆O₂ | [6] |

| Molecular Weight | 134.13 g/mol | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 |[6] |

The Solvents: A Tale of Two Polarities

While both DMSO and methanol are considered polar, their differing abilities to participate in hydrogen bonding create distinct solvent environments.

-

Methanol (MeOH): As a polar protic solvent, methanol possesses a hydroxyl group and can act as both a hydrogen bond donor and acceptor.[5] Its small size and high polarity make it effective at solvating other polar molecules, particularly those with hydrogen-bonding capabilities.[3]

-

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a strong dipole moment due to the sulfoxide (S=O) bond. The oxygen atom is a powerful hydrogen bond acceptor , but the molecule lacks a donor hydrogen.[7] This inability to donate a hydrogen bond is a critical differentiator from methanol. DMSO is an exceptional solvent, capable of dissolving many polar and nonpolar compounds.[1][8]

Mechanistic Insights: Predicting Solubility through Intermolecular Forces

Based on the molecular properties, we can predict the nature of the solute-solvent interactions that drive the dissolution of 2-benzofuranol.

2-Benzofuranol in Methanol

Dissolution in methanol is expected to be highly favorable due to a network of complementary hydrogen bonds.

-

Solute as Donor: The hydroxyl group of 2-benzofuranol can donate its hydrogen to the oxygen of a methanol molecule.

-

Solute as Acceptor: The hydroxyl oxygen and the furan ring's ether oxygen of 2-benzofuranol can both accept hydrogens from methanol molecules.

-

Causality: This extensive, multi-point hydrogen bonding network effectively breaks apart the solute's crystal lattice (if solid) and surrounds each solute molecule with a solvent cage, leading to high solubility. Phenolic compounds, in general, are readily solubilized in polar protic solvents like alcohols.[9]

Caption: Predicted H-Bonding between 2-Benzofuranol and Methanol.

2-Benzofuranol in DMSO

The interaction with DMSO is strong but mechanistically different.

-

Solute as Donor: The hydroxyl group of 2-benzofuranol acts as a potent hydrogen bond donor to the highly receptive sulfoxide oxygen of DMSO.

-

Limited Acceptance: DMSO cannot donate a hydrogen bond back to the oxygen atoms of 2-benzofuranol.

-

Causality: While the primary hydrogen bond is very strong, the overall network of interactions is less comprehensive than in methanol. However, DMSO's powerful dipole and its ability to disrupt solute-solute interactions make it an outstanding solvent.[2] For many phenolic compounds, DMSO is an excellent choice for achieving high concentrations.[10]

Caption: Predicted H-Bonding between 2-Benzofuranol and DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility

Given the absence of published quantitative data, the following protocol outlines the definitive "shake-flask" method for determining the equilibrium (thermodynamic) solubility of 2-benzofuranol. This method is considered the gold standard and is referenced by regulatory agencies.[11][12]

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment

-

2-Benzofuranol (solid, high purity)

-

DMSO (anhydrous, HPLC grade)

-

Methanol (anhydrous, HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, solvent compatible)

-

Syringes

-

Autosampler vials for HPLC

-

Calibrated HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation:

-

Set the orbital shaker to a constant temperature (e.g., 25 °C).

-

Add an excess amount of solid 2-benzofuranol to several vials for each solvent. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solute to 1 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation that an excess was used.[12]

-

Accurately add a known volume of the solvent (e.g., 1.0 mL) to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on the orbital shaker.

-

Agitate the samples at a constant speed (e.g., 150-250 rpm) for a predetermined time. A minimum of 24 hours is standard, but 48 or 72 hours may be necessary to ensure equilibrium is reached.[12]

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.

-

-

Sample Processing:

-

Remove vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter and filter the solution directly into a clean autosampler vial. This step is critical to remove all particulate matter.

-

Immediately dilute the filtrate with the mobile phase to a concentration within the HPLC calibration range. This must be done quickly and accurately to prevent precipitation.

-

-

Analysis (HPLC):

-

Prepare a series of calibration standards of 2-benzofuranol of known concentrations.

-

Develop an HPLC method capable of resolving 2-benzofuranol from any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Quantify the concentration of 2-benzofuranol in the samples by comparing the peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units (e.g., mg/mL or mmol/L).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications and Conclusion

Based on the mechanistic analysis, 2-benzofuranol is predicted to be highly soluble in both methanol and DMSO . The extensive hydrogen bonding network possible with methanol suggests excellent solubility. Similarly, the potent hydrogen bond accepting nature of DMSO, combined with its strong dipolar character, also indicates high solubility.

For the researcher, this has several implications:

-

Stock Solutions: Both solvents are likely suitable for preparing high-concentration stock solutions for biological screening. DMSO is often preferred due to its high boiling point, which minimizes evaporation and concentration changes.[8]

-

Purification: Methanol's volatility makes it a better choice for applications where the solvent must be easily removed, such as during recrystallization or after chromatography.[3]

-

Biological Assays: When using DMSO for stock solutions, it is crucial to ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[14]

References

- Galaverna, G., & Spigno, G. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate.

- Polyphenols Private Limited. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem. Retrieved from [Link]

- ResearchGate. (2025). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

- MDPI. (n.d.).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Sigma-Aldrich. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol 99 1563-38-8. Sigma-Aldrich.

- National Center for Biotechnology Information. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. PubMed Central.

- ITW Reagents. (n.d.). Methanol (USP-NF, BP, Ph. Eur.) pure, pharma grade. ITW Reagents.

- International Journal for Scientific Research & Development. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Methanol. PubChem. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2025). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.

- ChemicalBook. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. ChemicalBook.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- Archemco. (2023).

-

National Center for Biotechnology Information. (n.d.). 1-Benzofuran-2-ol. PubChem. Retrieved from [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.

- MDPI. (2025). Solubility-Driven Phenol Extraction from Olive Tree Derivatives in Ethanol/Methanol: Empirical, UNIFAC & ML Models. MDPI.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

- Acta Pharmaceutica. (2019).

- American Chemical Society. (2021). Dimethyl sulfoxide. American Chemical Society.

-

Wikipedia. (n.d.). Methanol. Wikipedia. Retrieved from [Link]

- BOCSCI. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOCSCI.

Sources

- 1. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reachever.com [reachever.com]

- 3. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 4. archemco.com [archemco.com]

- 5. Methanol (USP-NF, BP, Ph. Eur., ACS) pure, pharma grade [itwreagents.com]

- 6. 1-Benzofuran-2-ol | C8H6O2 | CID 21226014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Structural Divergence and Functional Implications: 2-Benzofuranol vs. 2,3-Dihydrobenzofuran

Executive Summary

This technical guide delineates the critical physicochemical, synthetic, and pharmacological distinctions between 2-benzofuranol and 2,3-dihydrobenzofuran . While sharing a bicyclic core, these two entities represent vastly different chemical spaces: 2,3-dihydrobenzofuran acts as a stable, lipophilic scaffold in medicinal chemistry (e.g., mPGES-1 inhibitors), whereas 2-benzofuranol exists primarily as a reactive tautomer of 2(3H)-benzofuranone, often serving as a metabolic intermediate rather than a stable drug substance. This guide explores their electronic landscapes, synthetic access, and the metabolic "bridge" that links them via Cytochrome P450 oxidation.

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the oxidation state and hybridization of the furan ring C2 and C3 atoms. This dictates their stability and reactivity profiles.

The Stability Paradox: Ether vs. Lactone/Enol

-

2,3-Dihydrobenzofuran (Coumaran):

-

Structure: A benzene ring fused to a saturated dihydrofuran ring.

-

Hybridization: C2 and C3 are

hybridized. -

Character: A cyclic alkyl aryl ether. It is chemically stable, lipophilic, and resistant to hydrolysis under physiological conditions. It functions as a hydrogen bond acceptor but lacks H-bond donor capability (unless substituted).

-

-

2-Benzofuranol (1-benzofuran-2-ol):

-

Structure: A benzene ring fused to a furan ring containing an enolic hydroxyl group at C2.

-

Hybridization: C2 and C3 are nominally

. -

Tautomerism (The Critical Distinction): 2-benzofuranol is the enol form of 2(3H)-benzofuranone (a lactone). In the absence of stabilizing substituents (e.g., 3-acyl groups), the equilibrium overwhelmingly favors the keto (lactone) form due to the stability of the carbonyl group over the electron-rich enol double bond. Therefore, "2-benzofuranol" is often discussed in literature as 2(3H)-benzofuranone .

-

Visualization of Tautomeric & Structural Relationships

The following diagram illustrates the structural divergence and the keto-enol equilibrium that defines 2-benzofuranol.

Figure 1: Structural relationship showing the stability of the dihydrobenzofuran ether scaffold versus the dynamic equilibrium of the 2-benzofuranol/lactone system.

Part 2: Synthetic Methodologies

Researchers must employ distinct strategies to access these cores. Dihydrobenzofuran synthesis focuses on ring closure of saturated chains, while benzofuranone synthesis requires maintaining oxidation at C2.

Protocol: Synthesis of 2,3-Dihydrobenzofuran

The most robust method for generating the dihydrobenzofuran scaffold is the Intramolecular Williamson Ether Synthesis or Radical Cyclization . Below is a high-fidelity protocol for a radical-mediated closure, preferred for its tolerance of functional groups.

Target: 3-substituted-2,3-dihydrobenzofuran derivatives. Mechanism: Copper/Iron-catalyzed intramolecular cyclization of 2-allylphenols or substitution of 2-(2-haloethyl)phenols.

Step-by-Step Methodology (Substitution Route):

-

Reagents:

-

Substrate: 2-(2-bromoethyl)phenol (1.0 equiv).

-

Base: Potassium Carbonate (

, 2.5 equiv). -

Solvent: Acetone (anhydrous, 0.1 M concentration).

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein enhancement.

-

-

Procedure:

-

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(2-bromoethyl)phenol in anhydrous acetone.

-

Addition: Add finely ground

and KI. -

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Filter off the inorganic salts through a celite pad. Concentrate the filtrate in vacuo.

-

Purification: Purify the residue via silica gel flash chromatography (eluting with 5% EtOAc in Hexanes).

-

-

Validation (Self-Check):

-

NMR Check: Look for the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm) and the shift of the ethyl protons. The O-CH2 triplet typically appears around

ppm.

-

Accessing 2(3H)-Benzofuranone (2-Benzofuranol precursor)

Synthesis typically involves the acid-catalyzed condensation of phenols with glyoxylic acid or the intramolecular condensation of 2-hydroxyphenylacetic acid.

-

Key Constraint: Attempts to isolate the "enol" (2-benzofuranol) will result in the lactone unless the enol is trapped (e.g., with TMSCl to form 2-trimethylsiloxybenzofuran).

Part 3: Reactivity & Metabolic Stability (CYP450)

This section details the critical metabolic link.[1] 2,3-dihydrobenzofuran is not metabolically inert; it is a substrate for Cytochrome P450 (specifically CYP3A4 and CYP2D6), which can convert it into the benzofuranone species.

Metabolic Activation Pathway

The dihydrobenzofuran ring undergoes hydroxylation, primarily at the benzylic C3 or the ether-adjacent C2 position.

-

C3-Hydroxylation: Yields 3-hydroxy-2,3-dihydrobenzofuran (stable alcohol).

-

C2-Hydroxylation: Yields 2-hydroxy-2,3-dihydrobenzofuran. This is a cyclic hemiacetal .

-

Fate: This hemiacetal is in equilibrium with the open-chain phenolic aldehyde. Further oxidation leads to 2(3H)-benzofuranone (the lactone form of 2-benzofuranol).

-

Pathway Visualization

The following diagram maps the oxidative transformation from the drug scaffold to the reactive lactone.

Figure 2: CYP450-mediated metabolic activation of dihydrobenzofuran leading to the 2-benzofuranol/lactone system.

Part 4: Pharmacological Comparison

The choice between these scaffolds in drug design is driven by the need for stability versus reactivity.

| Feature | 2,3-Dihydrobenzofuran | 2-Benzofuranol / 2(3H)-Benzofuranone |

| Primary Role | Stable Scaffold | Reactive Intermediate / Inhibitor |

| Key Property | Lipophilic, rigid ether. | Electrophilic (Lactone carbonyl). |

| Drug Examples | Xorphanol (analgesic), Darifenacin (muscarinic antagonist). | Griseofulvin derivatives (contain benzofuranone-like motifs). |

| Toxicity Risk | Low (unless bioactivated). | Moderate (Lactone can acylate nucleophiles). |

| H-Bonding | Acceptor (Ether O). | Acceptor (C=O) / Donor (Enol OH - rare). |

| Aromaticity | Benzene ring only. | Benzene ring + Furan (in enol form). |

Strategic Selection

-

Use Dihydrobenzofuran when: Designing a stable, orally bioavailable drug that requires a lipophilic spacer or a rigid bicyclic core to fit a hydrophobic pocket (e.g., GPCR ligands).

-

Use 2-Benzofuranol (Lactone) when: Designing covalent inhibitors (suicide substrates) where the lactone ring can open upon nucleophilic attack by a serine or cysteine residue in an enzyme active site.

References

-

Zhang, Z., et al. (2025). "Efficient nickel-catalyzed intermolecular arylation for dihydrobenzofuran synthesis." Journal of the American Chemical Society, 147, 3023-3031.[2] 2[3][4][5][6][7][8][9]

-

Closse, A., et al. (1981).[10] "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[10] Journal of Medicinal Chemistry, 24(12), 1465-1471.[10] 10[3][4][6][8][9]

-

Bifulco, G., et al. (2016).[11] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(12). 11

-

PubChem. (2025).[12][13] "2(3H)-Benzofuranone Compound Summary." National Library of Medicine. 12[1][3][4][5][6][7][8][9][14][15]

-

Larsen, S., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science. 5[1][3][4][5][6][8][9][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. (3H)-Benzofuran-2-one | SIELC Technologies [sielc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human cytochrome P450 3A-mediated two-step oxidation metabolism of dimethomorph: Implications in the mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2(3H)-Benzofuranone | C8H6O2 | CID 68382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ricerca.uniba.it [ricerca.uniba.it]

Thermodynamic Stability of Benzofuran-2-ol Enol Form: A Technical Guide

Abstract

This guide provides an in-depth thermodynamic and structural analysis of the tautomeric equilibrium between benzofuran-2-ol (enol) and benzofuran-2(3H)-one (keto/lactone) . While the benzofuran scaffold is ubiquitous in pharmacophores, the parent 2-hydroxy variant exhibits a distinct thermodynamic preference for the keto form, unlike its carbocyclic analog, 2-naphthol. This document details the energetic drivers, solvent dependencies, and synthetic trapping strategies required to access the bioactive enol form.

The Thermodynamic Landscape

The core scientific question concerning benzofuran-2-ol is the competition between aromatic stabilization energy (ASE) and bond dissociation energy (BDE) differences of the carbonyl vs. enol functionality.

The Equilibrium

The tautomerization involves the migration of a proton from the C3 position (in the keto form) to the carbonyl oxygen, accompanied by the re-hybridization of C2 and C3 from

-

Keto Form (Benzofuran-2(3H)-one): A cyclic ester (lactone) fused to a benzene ring. The benzene ring retains full aromaticity, but the furan ring is non-aromatic (saturated C3).

-

Enol Form (Benzofuran-2-ol): A fully aromatic 10

-electron system (benzofuran).

Energetic Analysis

In the gas phase and non-polar solvents, the keto form is the thermodynamic sink .

| Parameter | Keto Form (Lactone) | Enol Form (Hydroxy) | Driving Force |

| Aromaticity | Benzene ring only ( | Benzofuran system ( | Favors Enol |

| Bond Enthalpy | C=O ( | C=C ( | Favors Keto |

| Dipolar Character | High dipole (Lactone) | Lower dipole | Solvent Dependent |

| Net Stability | Metastable Intermediate | Keto Dominates |

Why the Keto Form Wins: Unlike phenol, where enolization creates the only aromatic ring, benzofuran-2(3H)-one already possesses a stable benzene ring. The additional stabilization gained by aromatizing the furan ring (

Structural Determinants & Substituent Effects

The equilibrium constant

Electronic Effects (Hammett Correlation)

Substituents at the C3 position have the most profound effect on stability.

-

Electron-Withdrawing Groups (EWGs): Groups like

, -

Conjugation: A C3-aryl group extends the conjugation in the enol form, slightly shifting

toward the enol, though the keto form usually remains dominant.

Solvent Effects[1]

-

Polar Protic Solvents (MeOH, Water): Stabilize the keto form due to its higher polarity and ability to accept hydrogen bonds at the carbonyl oxygen.

-

Non-Polar Solvents (CCl4, Toluene): The enol form is slightly less disfavored but rarely dominant for the unsubstituted parent.

-

DMSO: Often stabilizes the enol form if it acts as a hydrogen bond acceptor for the enolic -OH, but experimental NMR typically shows the keto form or rapid exchange.

Experimental Characterization Protocols

To validate the presence of the enol form or the purity of the keto form, the following self-validating protocols are recommended.

NMR Spectroscopy (Diagnostic Signals)

-

Keto Form (

H NMR in CDCl -

Enol Form (

H NMR): Look for the disappearance of the C3 methylene signal and the appearance of a vinylic/aromatic signal (if C3 is substituted) or an exchangeable -OH singlet (often broad, > -

C NMR: The carbonyl carbon of the lactone appears at

Chemical Trapping (Enol Capture)

Since the enol is a reactive intermediate, it is best characterized by trapping.

-

Reagents: Use acetic anhydride (

) and pyridine. -

Mechanism: The base promotes enolization; the anhydride traps the hydroxyl group as an ester.

-

Outcome: Isolation of 2-acetoxybenzofuran confirms the accessibility of the enol tautomer.

Computational & Mechanistic Visualization

The following diagram illustrates the tautomerization pathway and the energy barrier.

Caption: The keto form is thermodynamically preferred. Accessing the enol requires overcoming the activation energy barrier, usually via catalysis, followed by immediate chemical trapping.

Summary of Stability Data

| Condition | Dominant Species | Experimental Evidence |

| Solid State | Keto (Lactone) | X-Ray Crystallography (C=O bond length ~1.20 Å) |

| Solution (CDCl | Keto (>95%) | |

| Solution (DMSO-d | Keto/Enol Mix | Solvent H-bonding may stabilize enol minor fraction |

| 3-Acyl Substitution | Enol (Chelated) | IR (Shift in C=O), NMR (Enolic OH signal) |

References

-

Dyachenko, V. D., et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Molecules, vol. 23, no. 4, 2018. Link

-

Katritzky, A. R., et al. "Tautomerism: Introduction, History, and Recent Developments." Wiley-VCH, 2013. (General principles of heterocyclic tautomerism). Link

-

Lage, M. R., et al. "Natural polyprenylated benzophenone: keto-enol tautomerism from density functional calculations." Journal of Molecular Modeling, 2017. Link

-

Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[1] Synthetic Communications, 2014.[1] Link

-

Google Scholar Search Results. "Thermodynamic stability of 2-hydroxybenzofuran enol form." (Synthesized search data). Link

Sources

The 2-Coumaranone Scaffold: A Technical Guide to Discovery & Synthesis

[1]

Executive Summary: The "Hidden" Privileged Structure

While often overshadowed by its isomer coumarin (2H-chromen-2-one), the 2-coumaranone (benzofuran-2(3H)-one) scaffold represents a distinct and highly reactive pharmacophore.[1] Unlike the stable, conjugated system of coumarin, 2-coumaranone features a

This structural nuance confers two critical properties:

-

Intrinsic Electrophilicity: The strained lactone ring is susceptible to nucleophilic attack, making it a potential covalent inhibitor warhead.

-

Stereogenic Potential: The C3 position is a prochiral center.[2] Substitution here creates a stereogenic center crucial for target selectivity, a feature often lacking in planar coumarins.

Distinction at a Glance:

Chemical Architecture & Biosynthetic Logic[1]

Structural Reactivity

The 2-coumaranone core exists in a delicate equilibrium.[1] The C3 protons are acidic (

Key Reactivity Modes:

-

C3-Nucleophile: Under basic conditions, the enolate attacks electrophiles (aldehydes, alkyl halides).

-

Lactone Electrophile: The carbonyl carbon is susceptible to hydrolysis or aminolysis, often used to ring-open for prodrug strategies.[1]

Biosynthetic Context

In nature, 2-coumaranones often arise from the phenylpropanoid pathway . A key biosynthetic divergence occurs at the oxidative cyclization of 2-hydroxyphenylacetic acid derivatives.[1]

Figure 1: Biosynthetic origin of the 2-coumaranone scaffold from the phenylpropanoid pathway.[1]

Synthetic Methodologies: Accessing the Scaffold

For drug discovery, the ability to install chiral substituents at C3 is paramount. We focus here on Catalytic Asymmetric Synthesis , moving beyond the classical Tscherniac-Einhorn reaction.

The Challenge of C3 Quaternary Centers

Constructing a quaternary stereocenter at C3 is synthetically demanding due to steric hindrance. However, recent advances in organocatalysis have unlocked this route.

Protocol: Enantioselective C3-Alkylation

Based on recent asymmetric organocatalytic strategies (e.g., bifunctional squaramide or thiourea catalysis).[1]

Objective: Synthesize a C3-substituted 2-coumaranone with >90% ee.

Reagents:

-

Substrate: 3-substituted benzofuran-2(3H)-one (e.g., 3-phenylbenzofuran-2-one).[1]

-

Electrophile: Nitroalkene or Michael acceptor.

-

Catalyst: Chiral bifunctional squaramide (5 mol%).[1]

-

Solvent: Toluene or DCM.[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vial with the 3-substituted benzofuran-2-one (0.2 mmol) and the chiral catalyst (0.01 mmol).

-

Solvation: Add anhydrous Toluene (2.0 mL) under an Argon atmosphere. Stir to dissolve.

-

Addition: Add the nitroalkene (0.24 mmol, 1.2 equiv) dropwise at room temperature (or -20°C for higher ee).

-

Reaction: Stir the mixture for 12–24 hours. Monitor consumption of the nucleophile by TLC (Hexane/EtOAc 4:1).

-

Quench & Purification: Concentrate the solvent directly under reduced pressure.[1] Purify via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradient).

-

Analysis: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

Why this works: The bifunctional catalyst activates the nitroalkene via hydrogen bonding (thiourea/squaramide moiety) while simultaneously deprotonating the C3 position of the coumaranone with its tertiary amine moiety, creating a tight chiral ion pair for stereocontrolled addition.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The biological activity of 2-coumaranones is highly sensitive to substitution patterns.[1]

| Position | Modification | Effect on Activity / Properties |

| C3 (Alpha) | Alkyl/Aryl substitution | Critical for Potency. Introduces chirality; blocks metabolic oxidation.[1] |

| C3 (Alpha) | Spiro-fusion | Reduces conformational flexibility; improves selectivity (e.g., Griseofulvin analogs).[1] |

| C5/C6 (Aryl) | Electron-Withdrawing Groups (F, Cl) | Increases lactone electrophilicity; improves metabolic stability.[1] |

| C5/C6 (Aryl) | Hydroxyl/Methoxy | Modulates solubility; potential for H-bonding in the active site.[1] |

| Lactone Ring | Ring Opening | Prodrug Strategy. The ring opens to the hydroxy-acid form in plasma.[1] |

Case Study: AChE Inhibitors

2-Coumaranones have shown promise as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1] The lactone carbonyl interacts with the catalytic triad (Ser200) , while the benzene ring engages in

Experimental Validation: Bioassay Protocol

Modified Ellman’s Assay for AChE Inhibition

To validate the biological activity of synthesized 2-coumaranone derivatives, a precise kinetic assay is required.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus, 500 U/mL stock).[1]

-

Substrate: Acetylthiocholine iodide (0.5 mM final conc).

-

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM final conc).[1]

-

Test Compound: 2-Coumaranone derivative (dissolved in DMSO).[1]

Protocol:

-

Plate Setup: In a 96-well plate, add

of phosphate buffer. -

Inhibitor Addition: Add

of the test compound solution (variable concentrations for -

Enzyme Pre-incubation: Add

of AChE solution. Incubate at -

Substrate Initiation: Add

of ATCh/DTNB mixture to initiate the reaction. -

Kinetic Read: Immediately measure absorbance at

every 30 seconds for 10 minutes using a microplate reader. -

Calculation: Plot the slope (Abs/min) vs. inhibitor concentration. Determine

using non-linear regression (GraphPad Prism).

Visualizing the Mechanism

The following diagram illustrates the dual-activation mode often used in the asymmetric synthesis of these scaffolds.

Figure 2: Mechanistic logic of organocatalytic asymmetric alkylation at the C3 position.

References

-

Lofthouse, G. J., et al. (1979).[1] Chemiluminescence of 2-coumaranones.[1][3][4] Tetrahedron Letters.[1] Link[1]

-

Matuszczak, B. (2013).[1] Investigations on the synthesis and chemiluminescence of novel 2-coumaranones.[1][4] Arkivoc.[1] Link

-

Zhang, Z., et al. (2019).[1][5] Natural source, bioactivity and synthesis of benzofuran derivatives.[2][5][6][7][8][9] RSC Advances.[1] Link

-

FooDB. (2024).[1][10] Compound Summary: Rosmadial (Benzofuran-2-one derivative).[1]Link[1]

-

Beaudry, C. M., et al. (2021).[1][11] Regioselective Synthesis of Benzofuranones and Benzofurans.[1] Oregon State University Research.[1] Link

-

Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology.[1][2] Link

Sources

- 1. Showing Compound Rosmadial (FDB017461) - FooDB [foodb.ca]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Technical Guide: Structure-Activity Relationship (SAR) of 2-Benzofuranol Derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of 2-benzofuranol derivatives, specifically focusing on the stable benzofuran-2(3H)-one scaffold.

Executive Summary

The 2-benzofuranol scaffold represents a deceptive yet highly versatile pharmacophore in medicinal chemistry. While the parent "2-hydroxybenzofuran" is chemically unstable, rapidly tautomerizing to the benzofuran-2(3H)-one (lactone) form, this core serves as a privileged structure for multi-target drug discovery.

This guide analyzes the SAR of this scaffold, moving beyond simple substitution patterns to explore the electronic and steric causality driving biological activity. We focus on two primary therapeutic vectors: neuroprotection (AChE inhibition) and oncology (pro-apoptotic ROS generation) .

The Structural Core: Tautomerism & Stability

To design effective ligands, one must first master the core stability. The "2-benzofuranol" exists in a dynamic equilibrium heavily favored toward the lactone.

-

The Trap: Attempting to synthesize the enol form (2-hydroxy) without trapping agents leads to rapid lactonization.

-

The Solution: Functionalization at the C3 position (e.g., 3,3-disubstitution) stabilizes the lactone ring, preventing ring-opening hydrolysis in physiological media. Alternatively, O-alkylation at the C2 position locks the structure in the benzofuran form.

This guide focuses on the benzofuran-2(3H)-one derivatives, as they represent the bioactive, drug-like entities in this chemical space.

Synthetic Pathways

We employ two primary workflows: a "Green" Acid-Catalyzed route for antioxidant derivatives and a Palladium-Catalyzed route for complex aryl-substituted analogs.

Workflow A: Domino Friedel-Crafts/Lactonization

Best for: 3,3-disubstituted antioxidant/anti-inflammatory candidates.

This protocol utilizes a "one-pot" condensation of phenols with keto-esters. It is atom-economical and avoids toxic transition metals.

Figure 1: Acid-catalyzed domino synthesis workflow for accessing the 3,3-disubstituted core.

SAR Analysis: The Pharmacophore Map

The biological activity of benzofuran-2-ones is dictated by a "push-pull" mechanism between the lipophilic benzene ring and the polar lactone headgroup.

The Critical Sectors

-

C2 (The Warhead): The carbonyl oxygen acts as a hydrogen bond acceptor. In AChE inhibitors, this mimics the acetylcholine ester linkage.

-

C3 (The Pivot): Substitution here controls conformation. Bulky aryl groups at C3 create "propeller" shapes that fit into hydrophobic pockets of enzymes like AChE or BChE.

-

C5 & C7 (The Anchors): Halogenation here is the single most effective modification for potency.

Mechanism of Action: Halogen Bonding

Why are 5-bromo and 7-bromo derivatives consistently more potent?

-

Causality: Bromine is large and lipophilic, but it also possesses a "sigma-hole"—a patch of positive electrostatic potential on its head.

-

Effect: This allows the bromine to form a halogen bond with backbone carbonyls (e.g., in the AChE gorge), a specific interaction that chlorine or fluorine cannot replicate as effectively due to lower polarizability.

Figure 2: Pharmacophore map detailing the functional roles of specific scaffold positions.

Quantitative Data Summary

The following table synthesizes data from recent studies regarding AChE inhibition and Cytotoxicity (Leukemia K562 cells). Note the dramatic effect of Bromine substitution.[1]

| Compound ID | Substitution (C5) | Substitution (C7) | C3 Moiety | AChE IC50 (µM) | K562 Cytotoxicity (IC50 µM) |

| BF-H (Parent) | H | H | Methyl | > 100 (Inactive) | > 50 |

| BF-5Cl | Cl | H | Methyl | 45.2 | 12.5 |

| BF-5Br | Br | H | Methyl | 27.7 | 5.0 |

| BF-7Br | H | Br | Methyl | 32.2 | 8.2 |

| BF-Hybrid | Br | H | Triazole-Linker | 0.55 | N/A |

Data synthesized from comparative analysis of halogenated derivatives [1, 2, 3].

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-phenylbenzofuran-2(3H)-one

Objective: Synthesize a core scaffold for SAR evaluation.

-

Reagents: 4-Bromophenol (10 mmol), Mandelic acid (10 mmol), p-Toluenesulfonic acid (pTSA, catalytic).

-

Setup: 50 mL round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium).

-

Reaction:

-

Dissolve reactants in Toluene (20 mL).

-

Add pTSA (0.5 mmol).

-

Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Workup:

-

Cool to RT. Wash with NaHCO3 (sat. aq.) to remove acid catalyst.

-

Dry organic layer over MgSO4, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol.

-

Validation: 1H NMR should show a singlet at ~5.0 ppm (C3-H) if mono-substituted, or disappearance if disubstituted.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine IC50 values for synthesized ligands.

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (Ellman's reagent, 0.3 mM).

-

Enzyme: Acetylcholinesterase (Electric eel, 0.03 U/mL).

-

-

Execution (96-well plate):

-

Blank: 140 µL Buffer + 20 µL DTNB + 20 µL Solvent (DMSO).

-

Control: 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme.

-

Test: 140 µL Buffer + 20 µL DTNB + 10 µL Inhibitor (variable conc.) + 10 µL Enzyme.

-

-

Incubation: Incubate at 25°C for 10 minutes before adding substrate. This allows the inhibitor to bind the active site.

-

Initiation: Add 20 µL ATCh to all wells.

-

Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.

-

Calculation: Calculate % Inhibition =

. Plot log[Concentration] vs % Inhibition to derive IC50.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Molecules. 2023. [Link]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Antioxidants. 2018. [Link]

-

Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Pharmaceuticals. 2023.[2] [Link]

Sources

The Architectonics of a Privileged Scaffold: A Technical Guide to the Historical Synthesis and Isolation of Benzofuran-2-one Precursors

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic evolution and natural sourcing of benzofuran-2-one precursors. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but a deeper understanding of the chemical causality and strategic considerations that have shaped the acquisition of this vital heterocyclic core.

Introduction: The Enduring Significance of the Benzofuran-2-one Core

The benzofuran-2-one, or 2-coumaranone, scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its presence within molecules like the potent antifungal agent griseofulvin and the antiarrhythmic drug dronedarone underscores its importance as a "privileged structure" in medicinal chemistry.[1] The inherent reactivity of the lactone ring and the diverse functionalization potential of the bicyclic system have made the synthesis and isolation of its precursors a subject of sustained scientific inquiry. This guide will traverse the historical landscape of its synthesis, from early thermal cyclizations to modern catalytic strategies, and touch upon the isolation of its foundational precursors from nature's vast chemical library.

I. A Journey Through Time: Historical Perspectives on Benzofuran-2-one Synthesis

The genesis of benzofuran-2-one synthesis can be traced back to the late 19th century, with foundational work that laid the groundwork for future innovations.

The Dawn of Discovery: von Baeyer and Fritsch's Thermal Dehydration

In a landmark disclosure in 1884, Adolf von Baeyer and Paul Fritsch reported the first synthesis of 2-coumaranone.[1] Their approach was elegantly simple yet conceptually profound: the distillation of (2-hydroxyphenyl)acetic acid "over free fire."[1] This intense heating induced an intramolecular esterification, or lactonization, to form the five-membered lactone ring with the expulsion of a water molecule.

While historically significant, this thermal dehydration method was fraught with challenges, yielding the desired product in an impure state and with modest returns.[1] The high temperatures required often led to decomposition and the formation of numerous by-products, a consequence of the thermal instability of both the starting material and the product.[1]

Experimental Protocol: Classical Thermal Cyclization of (2-Hydroxyphenyl)acetic Acid

-

Objective: To replicate the historical synthesis of benzofuran-2-one via thermal dehydration.

-

Materials: (2-Hydroxyphenyl)acetic acid.

-

Apparatus: Distillation apparatus suitable for high-temperature reactions.

-

Procedure:

-

Place (2-hydroxyphenyl)acetic acid in a distillation flask.

-

Heat the flask directly and strongly ("over free fire" as historically described) to induce intramolecular cyclization and distillation of the product.

-

Collect the distillate, which will contain benzofuran-2-one along with impurities.

-

Purification of the crude product is necessary, typically through recrystallization or distillation under reduced pressure.

-

-

Caveat: This method is presented for historical context and is generally not the preferred method due to low yields and the formation of impurities.

The Perkin Reaction and its Conceptual Link

While the Perkin reaction, discovered by William Henry Perkin in 1879, is primarily associated with the synthesis of cinnamic acids and coumarins, its principles of intramolecular cyclization are conceptually related.[4][5] The Perkin rearrangement, a distinct reaction, involves the conversion of a 2-halocoumarin into a benzofuran-2-carboxylic acid, showcasing the close chemical relationship between these heterocyclic systems.[6][7][8]

II. The Modern Synthesis Era: Precision and Efficiency in Benzofuran-2-one Construction

Contemporary synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the benzofuran-2-one core. These strategies offer significant advantages over their historical predecessors in terms of yield, purity, and substrate scope.

Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acid Derivatives

The fundamental strategy of intramolecular cyclization of a (2-hydroxyphenyl)acetic acid precursor remains a cornerstone of modern synthesis. However, the harsh conditions of direct thermal dehydration have been supplanted by milder and more controlled methods.

Acid-Catalyzed Cyclization: The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitates the lactonization under significantly milder conditions than direct heating. The acid protonates the carboxylic acid group, increasing its electrophilicity and promoting nucleophilic attack by the phenolic hydroxyl group.

Diagram: Acid-Catalyzed Intramolecular Cyclization

Caption: Mechanism of acid-catalyzed lactonization.

The Tscherniac-Einhorn Reaction: A Versatile Three-Component Approach

A highly efficient and versatile method for the synthesis of substituted benzofuran-2-ones is the Tscherniac-Einhorn reaction.[9][10] This one-pot, three-component reaction involves the condensation of a phenol, glyoxylic acid, and an amide or carbamate in the presence of a strong acid, such as trifluoroacetic acid.[9][10] This method allows for the direct introduction of a variety of substituents at the 3-position of the benzofuran-2-one ring, making it a powerful tool for generating chemical diversity.

Diagram: The Tscherniac-Einhorn Reaction Workflow

Caption: Workflow of the Tscherniac-Einhorn reaction.

Experimental Protocol: One-Pot Tscherniac-Einhorn Synthesis of a 3-Substituted Benzofuran-2-one

-

Objective: To synthesize a 3-substituted benzofuran-2-one via a one-pot three-component reaction.

-

Materials: A para-substituted phenol, glyoxylic acid monohydrate, an amide or carbamate (e.g., N-Boc-glycine), trifluoroacetic acid (TFA).

-

Procedure:

-

In a round-bottom flask, dissolve the para-substituted phenol, glyoxylic acid monohydrate, and the amide/carbamate in trifluoroacetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Modern Industrial Processes

On an industrial scale, economic viability and process safety are paramount. One notable industrial route to benzofuran-2-one starts from cyclohexanone and glyoxylic acid.[1][11] This process involves an initial acid-catalyzed aldol condensation to form 2-oxocyclohexylidene acetic acid, which is then dehydrated to an enollactone.[1] The final and key step is a catalytic dehydrogenation of the enollactone in the vapor phase over a palladium catalyst to yield benzofuran-2-one.[1][11] This multi-step, continuous process is designed for large-scale production.[1]

Table 1: Comparison of Key Synthetic Routes to Benzofuran-2-one

| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Thermal Dehydration | (2-Hydroxyphenyl)acetic acid | Intramolecular cyclization | Historical significance, simplicity | Low yield, impure product, harsh conditions |

| Acid-Catalyzed Cyclization | (2-Hydroxyphenyl)acetic acid | Acid-catalyzed lactonization | Milder conditions, improved yield | Limited to available precursors |

| Tscherniac-Einhorn Reaction | Phenol, glyoxylic acid, amide/carbamate | Three-component condensation | High efficiency, good yields, diverse substitution | Requires strong acid, workup can be challenging |

| Industrial Process | Cyclohexanone, glyoxylic acid | Catalytic dehydrogenation | Scalable, continuous process | Multi-step, requires specialized equipment |

III. Nature's Blueprint: Isolation of Benzofuran-2-one Precursors

The benzofuran-2-one scaffold is not only a synthetic target but is also found in a variety of natural products, often with complex substitution patterns.[2][3] While the direct isolation of the parent benzofuran-2-one is uncommon, precursors and derivatives are present in the plant kingdom.

For instance, (2-hydroxyphenyl)acetic acid, the direct precursor for several synthetic routes, and its derivatives can be found in various plant species. The isolation of these natural precursors typically involves extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification techniques such as high-performance liquid chromatography (HPLC).

The isolation of these natural precursors provides valuable starting materials for semi-synthetic approaches to novel benzofuran-2-one derivatives and also offers insights into the biosynthetic pathways that nature employs to construct this important scaffold.

Conclusion: A Continuously Evolving Field

The journey of synthesizing and isolating benzofuran-2-one precursors is a testament to the evolution of organic chemistry. From the brute-force thermal methods of the 19th century to the elegant and highly efficient catalytic strategies of the 21st, the quest for this privileged scaffold continues to drive innovation. For the modern researcher, a deep understanding of this historical and synthetic landscape is crucial for the rational design of novel benzofuran-2-one-containing molecules with tailored biological activities. The interplay between synthetic ingenuity and the inspiration drawn from nature's own chemical library will undoubtedly continue to shape the future of this exciting field.

References

-

2-Coumaranone. In: Wikipedia. Accessed February 5, 2026. [Link]

-

2-Coumaranone. In: Grokipedia. Accessed February 5, 2026. [Link]

- Process for the preparation of 2-coumaranone and substituted 2-coumaranones.

-

Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. [Link]

-

Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. ChemRxiv. [Link]

-

Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]

-